Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate
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Overview
Description
Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in pharmaceuticals, agriculture, and material science. This compound is characterized by the presence of a butyl group, a phenyl ring substituted with a methyloxazolidinyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate typically involves the reaction of 4-(3-methyloxazolidin-2-yl)phenol with butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The phenyl ring and methyloxazolidinyl group may contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar structure with a bromomethyl group instead of a methyloxazolidinyl group.
Tert-Butyl (4-hydroxyphenyl)carbamate: Similar structure with a hydroxy group instead of a methyloxazolidinyl group.
Uniqueness
Butyl (4-(3-methyloxazolidin-2-yl)phenyl)carbamate is unique due to the presence of the methyloxazolidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
89221-67-0 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
butyl N-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-10-20-15(18)16-13-7-5-12(6-8-13)14-17(2)9-11-19-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,16,18) |
InChI Key |
CQXKUSHWRVATEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C2N(CCO2)C |
Origin of Product |
United States |
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